Phe-Val

Übersicht

Beschreibung

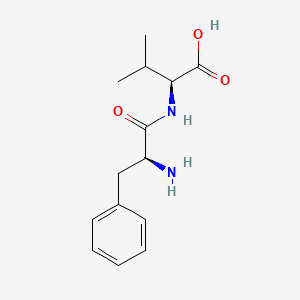

Phe-Val is a dipeptide molecule composed of phenylalanine and valine connected by a peptide bond . It is a white crystalline or powdery solid that is soluble in water and acidic solutions . It has good chemical stability and does not degrade easily at room temperature . Phe-Val has a wide range of applications in biochemistry and medicine. It can be used as a building unit for bioactive polypeptides and is often used in drug research for the synthesis and optimization of peptide drugs .

Synthesis Analysis

Phe-Val can be prepared through chemical synthesis or biosynthesis . Chemical synthesis generally uses solid-phase synthesis or liquid-phase synthesis methods, gradually adding appropriate amino acids and reaction reagents to synthesize Phe-Val . Biosynthesis, on the other hand, utilizes microorganisms or enzymes to catalyze the synthesis of this dipeptide .

Molecular Structure Analysis

The molecular formula of Phe-Val is C14H20N2O3 . The structure of Phe-Val has been analyzed using various techniques such as 1H- and 13C-NMR, LC-MS, circular dichroism, infrared and Raman spectroscopies, rheology, electron microscopy, and single-crystal X-ray diffraction .

Physical And Chemical Properties Analysis

Phe-Val is a white crystalline or powdery solid . It is soluble in water and acidic solutions . It has good chemical stability and does not degrade easily at room temperature . The molecular weight of Phe-Val is 264.32 .

Wissenschaftliche Forschungsanwendungen

Nanotube Formation and Water Channels

Dipeptides, including Phe-Val, are attractive building blocks for biomaterials due to their biocompatibility, biodegradability, and ease of preparation. Since the discovery of diphenylalanine (Phe-Phe) self-assembling into nanotubes, researchers have explored other dipeptide sequences capable of forming similar nanomorphologies. These nanotubes often feature water-filled supramolecular channels, as revealed by single-crystal X-ray diffraction. Potential applications include drug delivery, regenerative medicine, bioelectronics, and bioimaging .

Nanomedicine and Drug Delivery

Molecules based on the Phe-Phe motif have found applications in nanomedicine. Self-assembled nanostructures from Phe-Val can serve as drug carriers, allowing controlled release and targeted delivery. Their biocompatibility and stability make them promising candidates for therapeutic applications .

Peptide Hydrogels

Phe-Val can form hydrogels, which are three-dimensional networks capable of retaining large amounts of water. These hydrogels have potential in tissue engineering, wound healing, and drug delivery. Their mechanical properties and biocompatibility make them valuable for creating scaffolds in regenerative medicine .

Biointerfaces and Biomaterials

Phe-Val-containing peptides can be incorporated into biointerfaces that mimic the extracellular matrix. These interfaces influence cell behavior, making them relevant for tissue engineering, biosensors, and implantable devices. Phe-Val’s self-assembly properties contribute to the design of such biomaterials .

Structural Studies and Gas-Phase Conformations

Researchers have investigated the gas-phase structure of protected dipeptides like Ac-Val-Phe-OMe (where Val = valine and Phe = phenylalanine). Techniques such as resonant two-photon ionization (R2PI) and IR/R2PI spectroscopy provide insights into their conformations. While this field is more fundamental, understanding the structural properties of Phe-Val aids in designing functional materials .

Bioelectronics and Sensing

Phe-Val-based materials have potential in bioelectronics due to their self-assembly properties and electronic behavior. Researchers explore their use in biosensors, biofuel cells, and electronic devices. The ability to integrate peptides into electronic systems opens up exciting possibilities for sensing and diagnostics .

Safety and Hazards

Phe-Val is generally considered safe under normal conditions, but safety procedures should still be followed when handling it . It should be kept away from fire sources and oxidizers, and stored in a closed container . Avoid inhalation or skin and eye contact . In case of accidental inhalation or contact, rinse immediately with water and seek medical attention .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Phe-Val, a dipeptide formed from L-phenylalanine and L-valine residues

Mode of Action

It is known that dipeptides can trigger a signaling cascade when released from the extracellular matrix . This suggests that Phe-Val may interact with its targets to induce changes in cellular signaling pathways.

Biochemical Pathways

Phe-Val is a metabolite, an intermediate or product resulting from metabolism It is known that dipeptides can affect various biological processes, including cellular regulation

Pharmacokinetics

It is known that dipeptides like phe-val can be rapidly absorbed and eliminated This suggests that Phe-Val may have good bioavailability

Result of Action

It is known that dipeptides can influence cellular senescence This suggests that Phe-Val may have effects on cellular aging processes

Action Environment

It is known that dipeptides can self-assemble into hydrogels in certain environments This suggests that environmental factors may influence the action of Phe-Val

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHDJWSAXBGJIP-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344956 | |

| Record name | L-Phenylalanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3918-90-9 | |

| Record name | L-Phenylalanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

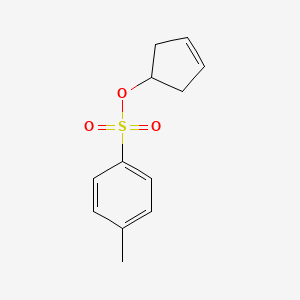

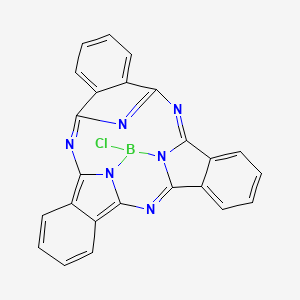

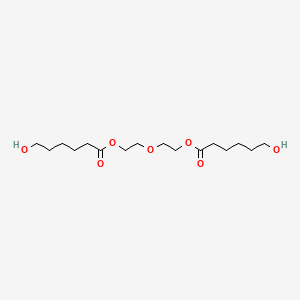

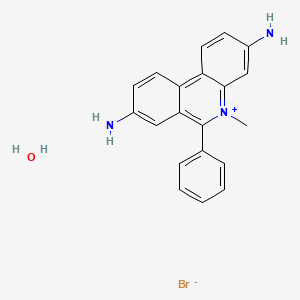

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

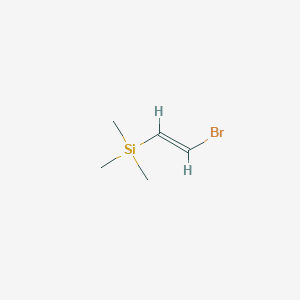

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)

![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068315.png)

![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)